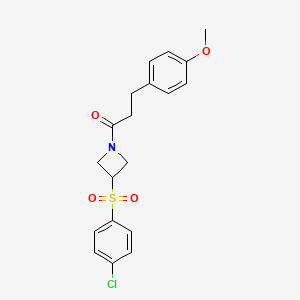![molecular formula C12H16F3N3O4S2 B2539330 3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide CAS No. 2034453-55-7](/img/structure/B2539330.png)
3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide is a complex organic compound that has garnered attention for its distinctive structural elements and broad range of applications in scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide typically involves multiple steps. It starts with the introduction of the trifluoromethyl group, followed by the incorporation of the benzothiadiazole unit and the sulfonamide group. Key reagents might include trifluoroacetic acid derivatives and various sulfonamides. Standard laboratory conditions, such as controlled temperatures and specific pH levels, are crucial for the synthesis.
Industrial Production Methods: Industrially, this compound might be produced through automated synthesis processes, involving large-scale reactors and continuous flow systems. This ensures high purity and yield, crucial for its applications in pharmaceuticals and other industries.
Analyse Des Réactions Chimiques
Types of Reactions: The compound can undergo several types of chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for modifying the compound’s structure for various applications.
Common Reagents and Conditions: Reagents like lithium aluminum hydride can be used for reduction reactions, while oxidizing agents like potassium permanganate facilitate oxidation. Substitution reactions might involve reagents such as sodium hydride.
Major Products Formed: Depending on the reaction, products can range from various modified sulfonamides to derivatives with altered functional groups, enhancing its applicability in different scientific fields.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide serves as a building block for synthesizing more complex molecules, contributing to the development of new materials and compounds.
Biology: It’s used in studying enzyme interactions and as a fluorescent probe in various biochemical assays, aiding in understanding biological processes.
Medicine: This compound shows potential in medicinal chemistry for designing new pharmaceuticals, particularly due to its stability and bioactive properties.
Industry: Industrially, it can be used in the development of agrochemicals and specialty chemicals, thanks to its robust chemical structure.
Mécanisme D'action
The mechanism of action for 3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. Its trifluoromethyl group often increases its binding affinity to these targets, enhancing its efficacy. This can lead to modulation of biological pathways, contributing to its effects in medical and biochemical applications.
Comparaison Avec Des Composés Similaires
Compared to other sulfonamide derivatives and trifluoromethyl-containing compounds, 3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide stands out due to its unique combination of functional groups, which offer distinctive chemical and biological properties. Similar compounds include:
Trifluoromethyl sulfonamides: These often share similar stability and reactivity due to the presence of the trifluoromethyl group but differ in their specific biological targets and applications.
Benzothiadiazole derivatives: These compounds are known for their roles in organic electronics and medicinal chemistry, sharing the benzothiadiazole core with our compound but differing in substituents.
That’s a pretty hefty breakdown of your requested compound. What more would you like to know?
Propriétés
IUPAC Name |
3,3,3-trifluoro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O4S2/c1-17-10-4-2-3-5-11(10)18(24(17,21)22)8-7-16-23(19,20)9-6-12(13,14)15/h2-5,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTUCVQSWGTSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2539247.png)




![N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2539255.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone](/img/structure/B2539256.png)

![2-(cyclopentylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B2539258.png)
![2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide](/img/structure/B2539259.png)



![N-(2,3-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2539270.png)
